Bromobuterol-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

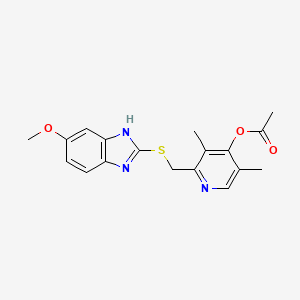

Brombuterol-d9 Hydrochloride is a deuterium-labeled analog of Brombuterol Hydrochloride, a compound known for its activity as a beta-adrenergic receptor agonist. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and toxicology .

Applications De Recherche Scientifique

Brombuterol-d9 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of isotopic effects and reaction mechanisms.

Biology: Employed in studies involving beta-adrenergic receptors to understand their role in various physiological processes.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the metabolism and action of beta-adrenergic agonists.

Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of respiratory medicine .

Mécanisme D'action

Target of Action

Bromobuterol-d9, also known as Brombuterol-d9 Hydrochloride, primarily targets the β-adrenergic receptor . The β-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolism. By acting on these receptors, this compound can influence various physiological processes.

Mode of Action

As a β-adrenergic receptor agonist , this compound binds to the β-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural hormones in the body . This binding triggers a series of intracellular events, leading to the activation of the enzyme adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cAMP lead to various physiological responses, such as relaxation of bronchial smooth muscle and increased heart rate.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle and an increase in heart rate due to its agonistic action on β-adrenergic receptors . These effects make it potentially useful in the treatment of conditions like asthma and other obstructive airway diseases.

Analyse Biochimique

Biochemical Properties

Bromobuterol-d9 interacts with β-adrenergic receptors as an agonist . The nature of this interaction involves the binding of this compound to the receptor, which triggers a series of biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with β-adrenergic receptors

Molecular Mechanism

This compound exerts its effects at the molecular level through its agonistic action on β-adrenergic receptors . This interaction can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to β-adrenergic signaling, given its role as a β-adrenergic receptor agonist

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Brombuterol-d9 Hydrochloride involves the incorporation of deuterium atoms into the Brombuterol molecule. This process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the bromine atoms and form the final hydrochloride salt. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Brombuterol-d9 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Analyse Des Réactions Chimiques

Types of Reactions: Brombuterol-d9 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: Brombuterol-d9 Hydrochloride can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium iodide in acetone or other polar aprotic solvents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols or ketones, while reduction can produce deuterated amines .

Comparaison Avec Des Composés Similaires

Clenbuterol Hydrochloride: Another beta-adrenergic receptor agonist with similar pharmacological properties.

Ractopamine Hydrochloride: Used in veterinary medicine as a growth promoter.

Cimaterol Hydrochloride: A beta-adrenergic agonist used in research and veterinary applications

Uniqueness of Brombuterol-d9 Hydrochloride: The primary uniqueness of Brombuterol-d9 Hydrochloride lies in its deuterium labeling. This isotopic modification allows for more precise studies of metabolic pathways and reaction mechanisms, as deuterium atoms provide a distinct mass difference that can be detected using advanced analytical techniques. This makes Brombuterol-d9 Hydrochloride an invaluable tool in both basic and applied research .

Propriétés

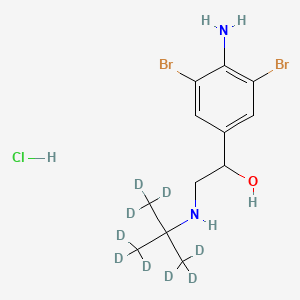

IUPAC Name |

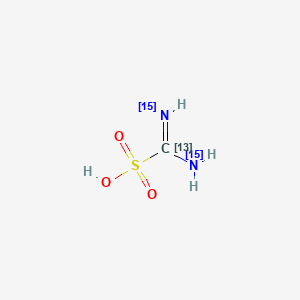

1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPFKIAOVSGRSY-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br2ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide](/img/new.no-structure.jpg)